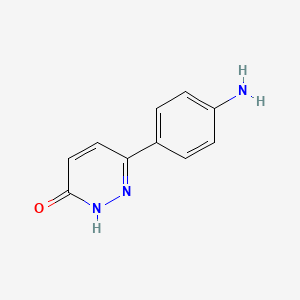

6-(4-aminophenyl)-2H-pyridazin-3-one

Description

Contextualization of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinone and its derivatives are recognized as a "wonder nucleus" in medicinal chemistry due to the vast array of pharmacological activities they exhibit. sarpublication.com This six-membered heterocyclic ring containing two adjacent nitrogen atoms serves as a versatile scaffold for the synthesis of novel therapeutic agents. sarpublication.comnih.gov The inherent chemical properties of the pyridazinone ring allow for substitutions at various positions (N2, C4, C5, and C6), enabling the generation of a large library of structurally diverse compounds with fine-tuned biological functions. nih.gov

The interest in pyridazinone derivatives stems from their proven efficacy in a wide spectrum of biological applications. These compounds have been extensively reported to possess cardiovascular, anti-inflammatory, anticancer, antimicrobial, analgesic, and antihypertensive properties, among others. sarpublication.comnih.gov The versatility of the pyridazinone core is demonstrated by the number of drugs that have reached clinical trials or are currently in use, such as the cardiotonic agents Levosimendan and Pimobendan, and the herbicide Chloridazon. sarpublication.com The ability to modify the core structure has allowed researchers to develop agents with improved safety profiles, such as non-steroidal anti-inflammatory drugs (NSAIDs) with better gastrointestinal and renal safety. nih.gov The broad and potent bioactivity of this class of compounds solidifies their importance as a privileged scaffold in modern drug discovery and development. nih.gov

Table 1: Reported Pharmacological Activities of Pyridazinone Derivatives

| Activity | Description | References |

| Cardiovascular | Includes cardiotonic (inotropic), vasodilatory, antihypertensive, and antiplatelet effects. | sarpublication.comnih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways, including cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes. | nih.govrsc.orgnih.gov |

| Anticancer | Cytotoxic activity against various cancer cell lines and inhibition of tumor progression factors like angiogenesis. | cbijournal.com |

| Antimicrobial | Activity against pathogenic bacteria and fungi. | mdpi.comnih.gov |

| Analgesic | Potential as non-opioid agents for pain control. | sarpublication.com |

| Anticonvulsant | Activity in controlling seizures. | nih.gov |

| Antidiabetic | Potential therapeutic use in managing diabetes. | nih.gov |

| Herbicidal | Use in agriculture, for example, as selective herbicides. | nih.govnih.gov |

Historical Development of Research on 6-(4-aminophenyl)-2H-pyridazin-3-one and Related Structures

The historical development of research focusing on this compound is intrinsically linked to the search for new cardioactive agents. Specifically, the saturated analog, 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, has been identified as a crucial chemical moiety and a vital structural component for a multitude of pyridazinone derivatives with significant cardiovascular effects. researchgate.netconsensus.app

Early research efforts concentrated on the synthesis of this core structure and its subsequent modification to explore structure-activity relationships (SAR). A common synthetic route involves the reaction of a γ-keto acid, such as 4-(4-aminophenyl)-4-oxobutanoic acid, with a hydrazine (B178648) derivative. mdpi.comnih.gov For instance, refluxing the γ-keto acid with methyl hydrazine in ethanol (B145695) yields 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. nih.gov

This foundational work paved the way for the development of numerous potent cardioactive agents, many of which have undergone clinical trials. researchgate.netconsensus.app These compounds primarily function as phosphodiesterase (PDE) inhibitors, particularly targeting the PDE3 isozyme, which leads to positive inotropic (increased heart muscle contractility) and vasodilatory effects. researchgate.net Research has demonstrated that substitutions on the aryl group and the pyridazinone ring play a critical role in the potency and activity of these compounds. researchgate.net For example, studies have correlated the size of the substituent on the aryl group with the inhibition of platelet aggregation. researchgate.net This line of research has led to the identification of several key compounds built upon the 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone scaffold.

Table 2: Key Cardioactive Derivatives of the 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Moiety

| Compound Name | Significance/Use | References |

| Imazodan | Clinically tested cardiotonic agent. | researchgate.netconsensus.app |

| Pimobendan | A calcium sensitizer (B1316253) and PDE3 inhibitor used in veterinary medicine. | researchgate.netconsensus.app |

| Levosimendan | A calcium sensitizer and vasodilator used as an inotropic agent. | sarpublication.comresearchgate.netconsensus.app |

| Indolidan | Investigated as a cardiotonic agent. | researchgate.netconsensus.app |

| CI-930 | A potent inhibitor of cardiac type III phosphodiesterase. | researchgate.net |

| Amipizone | A pyridazinone derivative with cardiotonic activity. | researchgate.net |

| Siguazodan | A cardio-active pyridazinone derivative. | researchgate.netconsensus.app |

| Meribendan | A pyridazinone derivative tested in clinical trials. | researchgate.netconsensus.app |

Research Significance and Interdisciplinary Scope of this compound Studies

The research significance of this compound and its derivatives is substantial, primarily due to its role as a versatile and effective pharmacophore. Its core structure is a validated starting point for the development of potent and selective biological agents. researchgate.net The primary significance has been in cardiovascular medicine, where the scaffold has yielded multiple generations of cardiotonic drugs. researchgate.netconsensus.appnih.gov However, ongoing research continues to uncover new potential applications.

The scope of studies involving this chemical entity is inherently interdisciplinary, bridging several scientific fields:

Medicinal Chemistry: This field is central, focusing on the design, synthesis, and optimization of novel derivatives to enhance potency, selectivity, and pharmacokinetic properties. cbijournal.comnih.gov Researchers in this area perform structure-activity relationship (SAR) studies to understand how chemical modifications influence biological effects. nih.gov

Pharmacology: Pharmacological studies are essential to evaluate the biological activities of the synthesized compounds. This includes in vitro assays to determine enzyme inhibition (e.g., PDE, COX) and in vivo models to assess therapeutic effects, such as anti-inflammatory or cardiotonic activity. nih.govnih.govnih.gov

Molecular Modeling and Computational Chemistry: These approaches are used to understand the interactions between the pyridazinone derivatives and their biological targets. mdpi.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies help in rational drug design and in predicting the activity of new compounds, saving time and resources. researchgate.net

Organic Synthesis: The development of efficient and scalable synthetic routes for this compound and its analogues is a key research area, ensuring the availability of these compounds for further investigation. cbijournal.commdpi.com

The continued exploration of this pyridazinone scaffold extends to other therapeutic areas, including the development of inhibitors for p38 MAP kinase for inflammatory diseases, fatty acid-binding protein 4 (FABP4) inhibitors, and agents with antimicrobial and anticancer properties. cbijournal.commdpi.comnih.govnih.govresearchgate.net This broad and expanding research landscape underscores the enduring importance of this compound as a foundational structure in the quest for new medicines.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAZSGLSVJVOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446388 | |

| Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24912-35-4 | |

| Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 6 4 Aminophenyl 2h Pyridazin 3 One

Methodologies for Pyridazinone Core Synthesis

The construction of the pyridazinone ring is a fundamental step in the synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one. The principal strategies employed are condensation reactions to form the heterocyclic ring and the subsequent functionalization of a pre-formed pyridazine (B1198779) structure.

Condensation Reactions in Pyridazinone Synthesis

Condensation reactions are a cornerstone for assembling the pyridazinone core, typically by reacting a dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. A prevalent method involves the cyclization of γ-keto acids with hydrazine hydrate (B1144303). For instance, the synthesis of a related structure, 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one, is achieved by reacting β-(m-nitrobenzoyl)propionic acid with hydrazine hydrate, which facilitates both the reduction of the nitro group and the ring closure in a single step. ciac.jl.cn Similarly, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can be prepared by refluxing the appropriate γ-keto acid with methylhydrazine in ethanol (B145695). nih.gov

Another significant approach utilizes 3-oxo-2-arylhydrazonopropanals as versatile starting materials. These compounds can react with various active methylene (B1212753) compounds, such as p-nitrophenylacetic acid or cyanoacetic acid, in acetic anhydride (B1165640) to yield pyridazin-3-one derivatives. mdpi.com Research has shown that the reaction of 3-oxo-3-phenyl-2-arylhydrazonals with functionally substituted acetonitriles under basic catalysis (piperidine) can also produce arylpyridazinones. tsijournals.comtsijournals.com Often, the initially formed imine intermediates are hydrolyzed under the reaction conditions to yield the more stable pyridazinone product. tsijournals.com

A classic and effective route begins with more fundamental starting materials like benzene (B151609) and succinic anhydride. ciac.jl.cnresearchgate.net This process involves a Friedel-Crafts acylation to produce β-benzoylpropionic acid, which is then nitrated. researchgate.net The resulting nitro-substituted keto acid is subsequently cyclized with hydrazine hydrate to form the pyridazinone ring system. ciac.jl.cnresearchgate.net

Table 1: Examples of Condensation Reactions for Pyridazinone Synthesis

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| γ-Keto acid | Hydrazine hydrate or Methylhydrazine | Dihydropyridazinone | ciac.jl.cnnih.gov |

| 3-Oxo-2-arylhydrazonopropanal | Active methylene compounds (e.g., cyanoacetic acid) | Arylpyridazin-3-one | mdpi.com |

| 3-Oxo-3-phenyl-2-arylhydrazonal | Substituted acetonitriles | Arylpyridazinone | tsijournals.comtsijournals.com |

| β-Benzoylpropionic acid derivative | Hydrazine hydrate | Phenylpyridazinone | researchgate.net |

| Acetophenone derivative + Glyoxalic acid | Hydrazine hydrate | Substituted pyridazin-3-one | nih.gov |

Functionalization of Pre-existing Pyridazine Scaffolds

An alternative to building the pyridazinone ring from acyclic precursors is to modify an existing pyridazine or pyridazinone structure. This approach allows for the late-stage introduction of desired functional groups. A notable example involves using polyfluorinated pyridazinones, such as 4,5,6-trifluoropyridazin-3(2H)-one, as a scaffold. nih.gov This scaffold enables the synthesis of various substituted pyridazinone systems through sequential nucleophilic aromatic substitution reactions. nih.gov

More complex functionalizations can be achieved using advanced organometallic techniques. For example, regioselective functionalization of the pyridazine scaffold has been accomplished using thio-substituted pyridazine building blocks like 3-alkylthio-6-chloropyridazine. uni-muenchen.denih.gov These building blocks can undergo selective metalations followed by reactions with electrophiles or catalyst-tuned cross-coupling reactions to introduce multiple substituents onto the pyridazine ring with high control. uni-muenchen.de

Introduction of the 4-aminophenyl Substituent

Attaching the 4-aminophenyl group to the C6 position of the pyridazinone ring is a critical transformation. This is generally accomplished through nucleophilic substitution or modern cross-coupling reactions.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a direct method for introducing the aminophenyl group. This strategy is particularly effective when the pyridazinone ring is activated with good leaving groups, such as halogens. The reaction of a 6-chloropyridazinone with 4-aminoaniline, for instance, would directly install the desired substituent. Research on 4,5,6-trifluoropyridazin-3(2H)-one demonstrates that reaction with aniline (B41778) derivatives can lead to substitution, with the position of attack often depending on the specific nucleophile and reaction conditions. nih.gov Similarly, studies on dichloropyridazinones show that one chlorine atom can be selectively displaced by an amine nucleophile to create functionalized products. cbijournal.com The inherent reactivity of the pyridazine ring towards nucleophiles makes this a viable, though sometimes regioselectivity-dependent, approach. wur.nlacs.org

Cross-Coupling Methodologies for Aryl Attachment

Palladium-catalyzed cross-coupling reactions have become a powerful and widely used tool for forming carbon-carbon bonds, including the attachment of aryl groups to heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling is particularly relevant, involving the reaction of a halo-pyridazinone (e.g., 6-chloro- or 6-bromopyridazinone) with an arylboronic acid. nih.gov A facile synthesis of 6-aryl-pyridazinones has been demonstrated by the Suzuki-Miyaura coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids. nih.gov Using 4-(aminophenyl)boronic acid or a protected version in such a reaction would be a direct route to the target compound.

Other cross-coupling methods, such as the Negishi coupling, have also been successfully applied. This involves the reaction of a halopyridazine with an arylzinc reagent, often catalyzed by nickel or palladium complexes. uni-muenchen.de These methods offer broad substrate scope and functional group tolerance, making them highly suitable for the synthesis of complex molecules like this compound. uni-muenchen.deorganic-chemistry.org

Table 2: Comparison of Methods for Aryl Group Introduction

| Method | Substrates | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated Pyridazinone + Aniline derivative | Base (optional) | Direct displacement of a leaving group | nih.govcbijournal.com |

| Suzuki-Miyaura Coupling | Halogenated Pyridazinone + Arylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) + Base | Forms C-C bond with high efficiency | nih.gov |

| Negishi Coupling | Halogenated Pyridazine + Arylzinc reagent | Nickel or Palladium catalyst | Utilizes organozinc reagents | uni-muenchen.de |

Reaction Condition Optimization for Enhanced Yield and Purity

To ensure the viability of a synthetic route for large-scale production, the optimization of reaction conditions is crucial. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

In the synthesis of pyridazinones via condensation, the quantity of hydrazine and the reaction duration significantly impact the outcome. For the synthesis of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one from its corresponding γ-keto acid, it was found that the optimal yield (82.7%) was achieved when the reaction was refluxed for 4 hours using a molar ratio of hydrazine to the keto acid of 11.7 to 1. ciac.jl.cn

For cross-coupling reactions, optimization often focuses on the catalyst system and energy source. In the Suzuki-Miyaura coupling of 6-chloropyridazinones, the use of microwave irradiation at 135-140°C for a short duration of 30 minutes, with a palladium catalyst loading of 5 mol%, was shown to provide moderate to good yields. nih.gov This study also evaluated different palladium-ligand systems to identify the most effective catalyst. nih.gov The choice of a specific additive, such as a catalytic amount of glacial acetic acid in hydrazinolysis steps, can also be critical for driving the reaction to completion. nih.gov Such optimization efforts are integral to developing robust and efficient syntheses for pyridazinone-based compounds. core.ac.ukresearchgate.net

Role as a Synthetic Intermediate in Complex Molecule Construction

The compound 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives are crucial intermediates in the synthesis of pharmacologically active agents, particularly those with cardioactive properties. The specific enantiomer, (R)-(–)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a key building block for producing potent cardiotonic agents like levosimendan. The absolute configuration of this intermediate directly influences the enantiomeric purity and subsequent efficacy of the final drug. Its importance extends beyond a single application, as it forms the structural basis for a variety of other cardioactive pyridazinone derivatives that have been investigated in clinical trials, including imazodan, pimobendan, and indolidan.

The synthetic utility of the pyridazinone scaffold is also demonstrated in the development of inhibitors for various biological targets. For instance, pyridazinone-based derivatives have been designed as fatty acid binding protein 4 (FABP4) inhibitors, highlighting the adaptability of this core structure in creating targeted therapeutics. The 6-aryl-4,5-dihydropyridazinone structure is recognized for its inotropic and vasodilatory properties, making it a valuable starting point for drugs targeting the cardiovascular system.

Derivatization and Chemical Reactivity Studies

The chemical reactivity of this compound is characterized by the distinct functionalities of its aminophenyl substituent and the pyridazinone heterocycle. This allows for selective modifications at multiple sites, leading to a wide range of derivatives with tailored properties.

The primary amino group on the phenyl ring is a prime site for derivatization, enabling the introduction of various functional groups and the extension of the molecular structure.

Acylation: The amino group can be readily acylated. For example, treatment with anhydrides in pyridine (B92270) can introduce acyl moieties. In one study, the amino group at position 4 of a pyridazinone derivative was acylated using the appropriate anhydride in a sealed vessel to yield final products.

Coupling Reactions: The amino group facilitates coupling reactions, such as those with arylboronic acids. In the presence of copper (II) acetate (B1210297) and triethylamine, R-phenylboronic acids can be coupled to the amino group to furnish N-aryl derivatives.

Formation of Schiff Bases: The amino group can react with various aldehydes to form Schiff bases (imines). These intermediates can then be used in further cyclization reactions to create more complex heterocyclic systems. For example, derivatives of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been reacted with aromatic aldehydes to form Schiff bases, which were subsequently used to synthesize fused heterocyclic structures.

A summary of representative reactions involving the amino group is presented in the table below.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference(s) |

| 4-amino pyridazinone derivative | Acetic anhydride / Pyridine | Acylation | 4-acetamido derivative | |

| 4-amino pyridazinone derivative | R-phenylboronic acid, Cu(OAc)₂, Et₃N | Coupling | 4-(R-phenylamino) derivative | |

| 6-(4-aminophenyl)pyridazinone derivative | Aromatic aldehydes | Condensation | Schiff Base (Imine) |

This table presents illustrative examples of reactions and may not be exhaustive.

The pyridazinone ring itself offers several positions for chemical modification, allowing for fine-tuning of the molecule's electronic and steric properties.

N-Alkylation: The nitrogen atom at the 2-position of the pyridazin-3(2H)-one ring is nucleophilic and can be readily alkylated. A common method involves reacting the pyridazinone with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃) in an acetone (B3395972) or acetonitrile (B52724) solvent. This reaction introduces an acetate ester functionality, which can be further hydrolyzed to the corresponding carboxylic acid and then converted to various amides.

Chlorination and Nucleophilic Substitution: The pyridazinone ring can be activated for nucleophilic substitution. For instance, 4,5-dichloropyridazin-3-ones can be synthesized and subsequently reacted with various nucleophiles. The chlorine atoms can be selectively displaced by amines (both cyclic and acyclic) in the presence of a base like cesium carbonate (Cs₂CO₃) to yield 4-chloro-5-amino-pyridazinone derivatives.

Thionation: The carbonyl group of the pyridazinone ring can be converted to a thiocarbonyl group. This is typically achieved by reacting the pyridazinone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a solvent such as dry pyridine. This transformation of a lactam to a thiolactam alters the electronic properties and reactivity of the heterocycle.

The table below summarizes key functionalization reactions of the pyridazinone ring.

| Starting Material | Reagent(s) | Reaction Type | Product Description | Reference(s) |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate, K₂CO₃ | N-Alkylation | Introduction of an ethyl acetate group at the N-2 position. | |

| 4,5-dichloro-3(2H)-pyridazinone | Aliphatic/cyclic amines, Cs₂CO₃ | Nucleophilic Substitution | Selective replacement of the chlorine at C-5 with an amino group. | |

| 6-phenylpyridazin-3(2H)-one derivative | Phosphorus pentasulfide (P₄S₁₀) | Thionation | Conversion of the C=O group at position 3 to a C=S group. |

This table presents illustrative examples of reactions and may not be exhaustive.

The this compound scaffold is an excellent precursor for annulation reactions, leading to the formation of polycyclic heterocyclic systems. These reactions often involve transforming a functional group on the pyridazinone or its substituent into a reactive intermediate that subsequently cyclizes.

One prominent strategy involves the derivatization of the core structure into a semicarbazone, followed by oxidative cyclization. For example, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

Advanced Analytical and Spectroscopic Characterization of 6 4 Aminophenyl 2h Pyridazin 3 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 6-(4-aminophenyl)-2H-pyridazin-3-one and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For complex heterocyclic systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, is often employed for complete spectral assignment. researchgate.netresearchgate.net

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. In the context of pyridazinone derivatives, the chemical shifts of the aromatic and heterocyclic protons are of particular interest.

For a representative analogue, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, the ¹H NMR spectrum (recorded in DMSO-d₆) shows characteristic signals. mdpi.com The proton at position 4 of the pyridazinone ring appears as a singlet at δ = 6.58 ppm. mdpi.com The aromatic protons resonate in a multiplet between δ = 7.03–8.07 ppm. mdpi.com The two methylene (B1212753) (CH₂) groups give rise to singlets at δ = 3.79 and 5.57 ppm, while the two methyl (CH₃) groups appear as singlets at δ = 2.28 and 2.37 ppm. mdpi.com

In another related series, the ¹H-NMR spectrum of a semicarbazone derivative of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone displayed signals for the pyridazinone C₄ and C₅ protons at 1.72 and 3.73 ppm, respectively. nih.gov

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one mdpi.com | DMSO-d₆ | H-4 (pyridazinone) | 6.58 | s |

| Ar-H | 7.03-8.07 | m | ||

| CH₂ | 3.79, 5.57 | s | ||

| CH₃ | 2.28, 2.37 | s | ||

| Semicarbazone of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone nih.gov | Not specified | C₄-H (pyridazinone) | 1.72 | Not specified |

| C₅-H (pyridazinone) | 3.73 | Not specified |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents.

For 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, the ¹³C NMR spectrum shows two carbonyl (C=O) signals at 193.22 and 161.68 ppm. mdpi.com The carbons of the pyridazinone ring (C3, C4, and C5) resonate at 146.29, 137.75, and 135.74 ppm, respectively. mdpi.com The carbon attached to the fluorine atom (C-F) is observed at 147.52 ppm, and the aromatic carbons appear in the range of 134.67–127.81 ppm. mdpi.com The two methylene (CH₂) carbons are found at 38.34 and 57.62 ppm, while the methyl (CH₃) carbons are at 19.29 and 21.20 ppm. mdpi.com

Deuteriation studies on the parent pyridazin-3(2H)-one have been crucial for the definitive assignment of its ¹³C NMR signals: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one mdpi.com | DMSO-d₆ | C=O | 193.22, 161.68 |

| C3 (pyridazinone) | 146.29 | ||

| C4 (pyridazinone) | 137.75 | ||

| C5 (pyridazinone) | 135.74 | ||

| C-F | 147.52 | ||

| Ar-C | 127.81-134.67 | ||

| CH₂ | 38.34, 57.62 | ||

| CH₃ | 19.29, 21.20 | ||

| Pyridazin-3(2H)-one rsc.org | Not specified | C(3) | 164.00 |

| C(4) | 130.45 | ||

| C(5) | 134.71 | ||

| C(6) | 139.02 |

Advanced NMR Techniques for Stereochemical and Tautomeric Investigations

Pyridazin-3(2H)-ones can exist in a tautomeric equilibrium between the oxo and the hydroxy forms. researchgate.netresearchgate.net NMR spectroscopy is a powerful tool to investigate this phenomenon. nih.gov For instance, studies on 6-(2-pyrrolyl)pyridazin-3-one have shown that the oxo-form is the predominant tautomeric species in solution. researchgate.net ¹H NMR studies on the protonation of pyridazin-3-ol have suggested a complex process, potentially involving a mobile tautomeric equilibrium. researchgate.net The complexity of natural and synthetic heterocyclic compounds often necessitates the use of advanced 1D and 2D NMR techniques for complete structural elucidation. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. In pyridazinone derivatives, characteristic absorption bands are observed for the N-H, C=O, and C=N groups.

For example, in a series of novel pyridazinone derivatives, the FT-IR spectra showed characteristic absorption bands for the N-H stretch around 3304 cm⁻¹, the aromatic and aliphatic C-H stretches between 2893-3124 cm⁻¹, the C=O stretch at approximately 1647 cm⁻¹, and the C=N stretch around 1600 cm⁻¹. mdpi.com In the synthesis of a semicarbazone derivative of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, the IR spectrum displayed characteristic absorption bands at 1632 cm⁻¹ (C=N) and 3221 cm⁻¹ (NH). nih.govmdpi.com

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3304 | mdpi.com |

| N-H | Stretching | 3221 | nih.govmdpi.com |

| C-H (aromatic/aliphatic) | Stretching | 2893-3124 | mdpi.com |

| C=O | Stretching | ~1647 | mdpi.com |

| C=N | Stretching | ~1600 | mdpi.com |

| C=N | Stretching | 1632 | nih.govmdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system.

The UV-Vis spectra of pyridazinone derivatives typically show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For a newly synthesized pyridazinone derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, the UV-Vis spectrum was recorded as part of its characterization. mdpi.com The electronic spectra of 6-(2-pyrrolyl)pyridazine derivatives have been used to study their tautomeric equilibria, where the oxo-form was identified as the predominant species. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In the analysis of pyridazinone derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. For instance, the mass spectrum of a selenadiazolopyridazine derivative of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone exhibited the molecular ion peak at m/z 292. nih.govmdpi.com The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation. nih.gov For complex derivatives, such as trimethylsilyl (B98337) derivatives of related heterocyclic systems, tandem mass spectrometry (GC/MS/MS) can be employed to investigate detailed fragmentation pathways. nist.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional solid-state structure of crystalline compounds. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, which is crucial for confirming molecular stereochemistry and understanding intermolecular interactions.

For analogues of this compound, this method has been instrumental in establishing absolute configurations. A notable example is the analysis of (R)-(–)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate in the synthesis of certain cardiotonic agents. researchgate.net The crystal structure was determined at 293 K using Mo Kα radiation. researchgate.net The compound crystallizes in the orthorhombic space group P212121, with two molecules in the asymmetric unit. researchgate.net The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which are critical in defining the supramolecular architecture. researchgate.net The introduction of the 5-methyl substituent on the pyridazine (B1198779) ring creates a chiral center, making X-ray diffraction essential for confirming the stereochemistry of the enantiomer. researchgate.net The detailed crystallographic data provides a foundational understanding of the molecule's solid-state conformation. researchgate.net

Other pyridazinone derivatives have also been successfully characterized using single-crystal X-ray diffraction, confirming their chemical architectures and exploring supramolecular features through techniques like Hirshfeld surface analysis. mdpi.comnih.govnih.gov These analyses have been vital in verifying the structures of newly synthesized compounds and understanding the non-covalent interactions that govern their crystal packing, such as hydrogen bonding and π–π stacking interactions. nih.govnih.govnih.gov

Table 1: Crystal Data and Structure Refinement for (R)-(–)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₁₁H₁₃N₃O |

| Formula weight | 203.24 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 9.765 (2) |

| b (Å) | 11.552 (2) |

| c (Å) | 18.796 (4) |

| V (ų) | 2120.3 (7) |

| Z | 8 |

| Calculated density (Mg m⁻³) | 1.273 |

| Radiation type | Mo Kα, λ = 0.71073 Å |

| Temperature (K) | 293 |

| Data Collection | |

| Diffractometer | Rigaku R-AXIS RAPID IP area-detector |

| Measured reflections | 20514 |

| Independent reflections | 2743 |

| Reflections with I > 2σ(I) | 1914 |

| Rᵢₙₜ | 0.055 |

| θ range (°) | 3.0–27.5 |

| Refinement | |

| Refinement on | F² |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.128 |

| Goodness-of-fit (S) | 1.04 |

| Parameters | 272 |

| Δρₘₐₓ (e Å⁻³) | 0.18 |

| Δρₘᵢₙ (e Å⁻³) | -0.17 |

Data sourced from Zhang et al. (2006). researchgate.net

Chromatographic Separation Techniques for Purity and Enantiomeric Resolution

Chromatographic techniques are indispensable for the analysis and purification of this compound and its analogues. These methods are crucial for assessing the purity of synthesized batches, separating complex mixtures, isolating specific isomers, and preparing enantiomerically pure compounds for further study.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pyridazinone derivatives. It is routinely employed to determine the purity of the final compound and intermediates, with commercial standards often specifying a purity of greater than 95% as determined by HPLC. lgcstandards.comlgcstandards.com The method is highly effective for separating the main compound from by-products, starting materials, and degradation products that may arise during synthesis and storage. nih.gov

Furthermore, HPLC is a powerful tool for the separation of regioisomers, which are structural isomers that have the same functional groups but at different positions on the molecular framework. mdpi.com During the synthesis of substituted pyridazinones, different reaction pathways can lead to the formation of various positional isomers. researchgate.net Developing a robust HPLC method, often involving reversed-phase columns and careful selection of mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water systems) and temperature, is critical for resolving these closely related compounds. mdpi.com The ability to separate regioisomers is essential for ensuring the chemical integrity of the desired product and for studying the regioselectivity of synthetic reactions. researchgate.netresearchgate.net

Preparative column chromatography is the standard and essential method for purifying this compound and its analogues on a larger scale than analytical HPLC. nih.govmdpi.com This technique is used to isolate the desired compound from reaction mixtures containing unreacted starting materials, reagents, and side products. researchgate.net The process typically involves using a stationary phase like silica (B1680970) gel and a carefully selected mobile phase (eluent) to separate components based on their differential adsorption. researchgate.netresearchgate.net

For pyridazinone derivatives, preparative chromatography has been successfully used to isolate target compounds in high yield and purity. researchgate.netmdpi.com Furthermore, semi-preparative HPLC, a high-resolution version of column chromatography, is employed to isolate trace impurities or to separate challenging mixtures, such as the enantiomers of novel chiral pyridazin-3(2H)-one derivatives. nih.govnih.govnih.gov The successful application of preparative chromatography is a critical step in providing pure material for subsequent biological testing and detailed analytical characterization. nih.gov

The compound 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a chiral molecule and a key intermediate for the synthesis of the cardiotonic agent levosimendan. nih.gov Consequently, the efficient separation of its enantiomers is of significant pharmaceutical importance. Chiral chromatography has emerged as the most effective method for this purpose, enabling both analytical-scale assessment of enantiomeric purity and preparative-scale isolation of the individual (R)- and (S)-enantiomers. nih.gov Polysaccharide-based chiral stationary phases (CSPs) have proven particularly effective for this separation. nih.gov

Polar Organic Solvent Chromatography (POSC) is a mode of chiral separation that utilizes polar mobile phases, typically consisting of a neat organic solvent like an alcohol. nih.govnih.gov This method is well-suited for the enantioseparation of polar compounds containing hydrogen-bonding groups, such as the aminophenyl pyridazinone derivative. nih.gov

In a study focused on the preparative separation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone enantiomers, POSC was highly effective. nih.gov Using a Chiralcel OJ column, which is based on cellulose (B213188) tris(4-methylbenzoate), baseline separation was achieved. nih.govnih.gov The optimal conditions in this mode provided excellent resolution, making it a viable and economical method for preparing the pure (R)-enantiomer. nih.gov

Table 2: POSC Enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Chiralcel OJ |

| Mobile Phase | Methanol |

| Separation Factor (α) | 1.71 |

| Resolution (Rₛ) | 5.47 |

Data sourced from Cheng et al. (2019). nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, typically modified with a small amount of an organic solvent like methanol. chromatographyonline.comchromatographyonline.com

For the enantiomeric separation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, SFC demonstrated remarkable performance. nih.gov A Chiralpak AS column, based on amylose (B160209) tris((S)-α-methylbenzylcarbamate), yielded superior separation compared to other tested columns in SFC mode. nih.gov Notably, the elution order of the enantiomers on the Chiralpak AS column in SFC was opposite to that observed with the Chiralcel OJ column in POSC mode. nih.gov The high resolution and efficiency of SFC make it an attractive method for both analytical and preparative-scale chiral separations in the pharmaceutical industry. nih.govresearchgate.net

Table 3: SFC Enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Chiralpak AS |

| Mobile Phase | CO₂ / Methanol |

| Separation Factor (α) | 1.81 |

| Resolution (Rₛ) | 6.51 |

Data sourced from Cheng et al. (2019). nih.gov

Pharmacological Profile and Molecular Mechanisms of 6 4 Aminophenyl 2h Pyridazin 3 One and Its Bioactive Derivatives

Cardiovascular Activities

The chemical scaffold 6-(4-aminophenyl)-2H-pyridazin-3-one and its derivatives have been the subject of extensive research, revealing a wide spectrum of cardiovascular activities. These compounds have demonstrated potential as positive inotropic agents, antihypertensives, vasodilators, and antiplatelet agents. Their mechanisms of action are often multifactorial, involving the modulation of key enzymes and cellular pathways that regulate cardiovascular function. This section details the diverse pharmacological effects of this class of compounds.

Positive Inotropic Effects of Dihydropyridazinone Analogues

Dihydropyridazinone analogues have emerged as a significant class of cardiotonic agents, exerting positive inotropic effects, meaning they increase the force of myocardial contraction. This activity is crucial for the management of heart failure.

Research has identified several potent compounds within this family. For instance, N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide was found to be a powerful positive inotrope in canine models. Further development led to the synthesis of various lactam analogues, including 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one and its geminal dimethyl analogue, which showed even greater potency. The latter compound, known as Indolidan, demonstrated an inotropic ED50 of 6.8 micrograms/kg after intravenous administration in dogs.

Another notable derivative, 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154), produces dose-dependent increases in cardiac contractility (dP/dtmax) and cardiac output. Studies showed its positive inotropic effect to be more potent than that of other established cardiotonic agents like amrinone (B1666026) and milrinone. The cardiotonic action of MCI-154 was not diminished by autonomic receptor blockade, indicating a mechanism independent of beta-adrenoceptors. Similarly, a series of 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones were synthesized and evaluated, with the 1H-imidazol-4-yl regioisomers demonstrating potent positive inotropic activity.

The mechanism for this inotropic effect is often linked to the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE III, these compounds increase intracellular cAMP levels, leading to activation of protein kinases and an subsequent increase in calcium influx, which enhances myocardial contractility.

Table 1: Positive Inotropic Effects of Selected Dihydropyridazinone Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Inotropic Potency (ED50, iv, dogs) | Reference |

|---|---|---|

| N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide (6) | Potent positive inotrope | |

| 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (16) | 24 µg/kg | |

| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (Indolidan, 20) | 6.8 µg/kg | |

| 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) | More potent than amrinone and milrinone | |

| 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a) | Potent positive inotropic agent | |

| 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a) | Potent positive inotropic agent |

Antihypertensive Actions

In addition to their cardiotonic effects, many pyridazinone derivatives exhibit significant antihypertensive properties. This dual action makes them particularly interesting candidates for treating conditions like congestive heart failure, where both low cardiac output and high blood pressure can be present.

The compound MCI-154, for example, not only increases cardiac contractility but also causes a dose-dependent decrease in arterial blood pressure and total peripheral resistance. This effect is attributed to its vasodilator properties. Studies on other series, such as 5,6-diarylpyridazinones, have also demonstrated antihypertensive effects in spontaneously hypertensive rat (SHR) models. The most potent compounds in this series often featured halogen substituents on the diphenyl rings and a substituted alkyl group at the N-2 position of the pyridazinone ring.

The pyridazinone moiety is considered a bio-isosteric alternative to the phthalazine (B143731) ring found in the well-known antihypertensive drug hydralazine (B1673433). This has inspired research into new pyridazinone-based compounds as potential hydralazine analogues. For instance, 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one was reported to have more potent antihypertensive activity than hydralazine. Similarly, conjugating a 1,2,4-triazole (B32235) ring to the 4,5-dihydropyridazin-3(2H)-one core resulted in a compound that reduced mean arterial blood pressure by 41.84%, comparable to hydralazine's effect.

Vasorelaxant Properties

The antihypertensive effects of pyridazinone derivatives are closely linked to their ability to induce vasorelaxation, the relaxation of vascular smooth muscle. This leads to a widening of blood vessels and a decrease in peripheral resistance.

The derivative MCI-154 was shown to have a direct vasodilator effect in canine hind-limb studies. More recent research has focused on designing novel pyridazin-3-one derivatives specifically for their vasorelaxant activity. Two new series of pyridazin-3-one tethered with 4-substituted thiosemicarbazide (B42300) side chains exhibited potent in vitro vasorelaxant activities on isolated pre-contracted rat thoracic aorta. Several of these compounds showed superior activity to reference standards such as hydralazine, diazoxide, and isosorbide (B1672297) mononitrate. For example, compounds 4f, 4h, 5d, and 5e from one study displayed exceptionally low EC50 values of 0.0136, 0.0117, 0.0053, and 0.0025 μM, respectively.

The mechanism for this vasorelaxation appears to involve the modulation of endothelial nitric oxide synthase (eNOS). The most potent compounds were found to significantly increase eNOS mRNA expression and upregulate the aortic content of nitric oxide (NO), a key signaling molecule in vasodilation.

Anti-inflammatory Activity

The pyridazinone core is identified as a promising scaffold for creating new anti-inflammatory agents. nih.gov Certain derivatives have been shown to target multiple enzymes and biochemical pathways involved in the inflammatory process. nih.gov The mechanism of action often involves the modulation of key signaling molecules and pathways that drive inflammation.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response. nih.gov The ability of a compound to suppress the production of these cytokines is a key indicator of its anti-inflammatory potential. frontiersin.org Studies on various pyridazinone derivatives have demonstrated their capacity to inhibit these crucial inflammatory molecules.

For instance, a series of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were evaluated for their ability to inhibit cytokines associated with tumor progression. cbijournal.com The results indicated that specific derivatives could potently inhibit the expression of TNF-α and IL-6, among other cytokines. Compound 4g showed notable inhibition of both TNF-α and IL-6, while compound 4e was a potent inhibitor of TNF-α. cbijournal.com This suggests that the pyridazinone structure can be effectively modified to target specific cytokine pathways.

Table 1: Inhibitory Effects of Pyridazinone Derivatives on Pro-inflammatory Cytokines

| Compound | Cytokine Inhibited | Finding |

|---|---|---|

| 4e | TNF-α | Potent inhibition observed. cbijournal.com |

| 4g | TNF-α, IL-6 | Demonstrated inhibition of both cytokines. cbijournal.com |

The regulation of TNF-α and IL-6 is a critical therapeutic target, as their dysregulation is associated with chronic inflammatory conditions. nih.govnih.gov The inhibition of these cytokines by pyridazinone derivatives highlights their potential as anti-inflammatory therapeutics. cbijournal.com

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory responses. mdpi.com Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. mdpi.com The inhibition of the NF-κB pathway is a key mechanism for controlling inflammation. frontiersin.orgnih.gov

The anti-inflammatory effects of various compounds are often attributed to their ability to suppress the NF-κB pathway. mdpi.com This typically involves preventing the degradation of its inhibitor, IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus. mdpi.com While direct studies on this compound's effect on the NF-κB pathway are not extensively detailed in the provided context, the known anti-inflammatory properties of the pyridazinone class suggest that modulation of this pathway is a likely mechanism of action. mdpi.comnih.govmdpi.com By inhibiting NF-κB activation, pyridazinone derivatives can effectively downregulate the expression of a cascade of inflammatory mediators. mdpi.com

Antimicrobial Efficacy

The antimicrobial potential of pyridazinone derivatives has been a subject of considerable research, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Derivatives of the 6-phenyl-2H-pyridazin-3-one scaffold have demonstrated notable antibacterial activity. In one study, a series of bis-pyridazinone derivatives were synthesized from 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one and evaluated for their antibacterial properties. nih.gov The antibacterial activity was assessed using the disc diffusion method against both Gram-positive and Gram-negative bacteria. nih.gov

One particular derivative, showed excellent activity against Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Another derivative, exhibited good activity against S. pyogenes and Staphylococcus aureus (Gram-positive). nih.gov The antibacterial activity of these derivatives suggests that the pyridazinone core can be a promising framework for the development of new antibacterial agents.

While the precise mechanism of action for these specific pyridazinone derivatives is not fully elucidated in the available literature, the general mechanisms of antibacterial action for many classes of compounds include the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis. nih.govlumenlearning.com For instance, some antimicrobial agents function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. basicmedicalkey.com Further research is needed to determine if this compound derivatives act via a similar mechanism.

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| Derivative IIIa | Staphylococcus pyogenes | Excellent | nih.gov |

| Escherichia coli | Excellent | nih.gov | |

| Derivative IIIb | Staphylococcus pyogenes | Good | nih.gov |

| Staphylococcus aureus | Good | nih.gov |

The antifungal properties of pyridazinone derivatives have also been investigated. In the same study mentioned above, the synthesized bis-pyridazinone derivatives were tested for their antifungal activity against Aspergillus niger and Candida albicans. nih.gov One of the derivatives demonstrated very good antifungal activity. nih.gov

Another study focusing on 6-(4-phenoxyphenyl)-2-arylpyridazin-3(2H)-one derivatives also reported significant antifungal activity. nih.gov Specifically, certain derivatives were found to be effective against Aspergillus niger and Aspergillus flavus. nih.gov These findings highlight the potential of the pyridazinone scaffold in developing new antifungal agents.

Table 2: Antifungal Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Fungal Strain | Activity Level | Reference |

| Derivative IIId | Aspergillus niger | Very Good | nih.gov |

| Candida albicans | Very Good | nih.gov | |

| 6-(4-phenoxyphenyl)-2-arylpyridazin-3(2H)-one derivatives | Aspergillus niger | Effective | nih.gov |

| Aspergillus flavus | Effective | nih.gov |

Other Therapeutic Applications and Related Biological Activities

Beyond their antimicrobial effects, pyridazinone derivatives have been explored for a variety of other therapeutic applications.

The potential for pyridazinone derivatives to act as antidiabetic agents has been an area of interest, with a particular focus on the inhibition of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which becomes more active during hyperglycemic conditions and is implicated in the development of diabetic complications. mdpi.comnih.gov Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications. mdpi.comnih.gov

Research on 4,6-diaryl pyridazinone derivatives has shown that substitution at the 2-position with chains bearing a carboxylic acid function can lead to significant aldose reductase inhibitory activity. nih.gov In one study, an N-acetic acid derivative with a chlorine atom on the phenyl nucleus at the 6-position of the pyridazinone ring was identified as the most active compound, with an IC50 value of 1.2 x 10-5 M against pig lens aldose reductase. nih.gov The study also highlighted the importance of lipophilicity and spatial configuration for enzymatic activity. nih.gov While this provides a promising lead, direct evidence for the antidiabetic or aldose reductase inhibitory activity of this compound itself is not available in the reviewed literature.

The pyridazinone scaffold has been investigated for its potential in developing anticonvulsant drugs. A review of pyridazinone derivatives indicates that 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone is a crucial structural component of many cardioactive agents, some of which may also possess other central nervous system activities. researchgate.net

While direct studies on the anticonvulsant properties of this compound are scarce, research on related structures provides some insights. For instance, studies on 4-aminobenzanilides, which share an aminophenyl moiety, have shown potent anticonvulsant activity in maximal electroshock seizure (MES) models in mice. nih.govnih.gov This suggests that the aminophenyl group might contribute to anticonvulsant effects, but further investigation is required to establish a direct link for the title compound.

The potential of pyridazinone derivatives as antisecretory and antiulcer agents has been explored. Studies on 4,6-diarylpyridazinones with substitutions at the N-2 position have demonstrated gastric anti-secretory and anti-ulcer activities. nih.gov Specifically, derivatives with an N-2 ethyl chain on the pyridazinone ring were found to be the most active. nih.gov

Another study on tricyclic 3-(2H)-pyridazinone derivatives reported significant antiulcer properties in an ethanol-induced ulcer model in rats. mdpi.com Some of these compounds also displayed significant antisecretory activity in pylorus-ligated rats, with one derivative showing a reduction in the acidity of gastric secretion. mdpi.com These findings suggest that the pyridazinone core is a viable template for developing agents with gastroprotective effects, although specific data for this compound is not detailed in the available research.

Analgesic and Antinociceptive Actions

Derivatives of the pyridazinone core structure have demonstrated significant potential as pain-relieving agents. Research has explored various modifications to the basic pyridazinone ring to enhance analgesic and antinociceptive properties.

Nineteen new derivatives of [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide and 3-[6-(4-methoxyphenyl)-3(2H)-pyridazin-one-2-yl]propanamide were synthesized and evaluated for antinociceptive activity. nih.gov When tested in mice, nearly all the compounds were more potent than the reference drug, aspirin. nih.gov Notably, the propanamide derivatives were generally found to be more potent than the acetamide (B32628) derivatives. nih.gov Similarly, a series of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide derivatives were tested for in vivo analgesic activity, with some compounds showing potency comparable to aspirin. koreascience.kr

Further studies on 4-amino-5-vinylpyridazinones and 4-amino-5-heterocyclic-pyridazinones revealed good antinociceptive activity, with several compounds significantly reducing pain responses in animal models. nih.gov The most potent compounds in this series induced a strong antinociceptive effect. nih.gov Investigations into the mechanism of action for these active compounds indicated an indirect activation of the noradrenergic system, as the analgesic effect was prevented by an alpha2-antagonist, suggesting the involvement of alpha2-adrenoceptors. nih.gov

Table 1: Analgesic and Antinociceptive Activity of Pyridazinone Derivatives

| Derivative Class | Key Findings | Reference Compound | Mechanism Insight |

|---|---|---|---|

| [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide | Most derivatives more potent than aspirin. | Aspirin | Quantitative structure-activity relationship showed a close relationship between the first-order molecular connectivity index and antinociceptive activity. nih.gov |

| 3-[6-(4-methoxyphenyl)-3(2H)-pyridazin-one-2-yl]propanamide | Generally more potent than acetamide derivatives; Compound 15 showed the highest activity. | Aspirin | N/A |

| [6-(3,5-Dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides | Compounds 7c and 7d were found to be equipotent to aspirin. | Aspirin | N/A |

| 4-amino-5-vinylpyridazinones & 4-amino-5-heterocyclic-pyridazinones | Compounds 16c, 19a, 20a, and 28 were the most potent in the series. | N/A | Analgesia prevented by alpha2-antagonist yohimbine, suggesting involvement of alpha2-adrenoceptors via amplification of noradrenaline release. nih.gov |

Antioxidant Effects

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in the pathology of various diseases. tandfonline.commdpi.com Pyridazinone derivatives have been identified as having significant antioxidant capabilities, acting as free radical scavengers. tandfonline.comnih.gov

A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were evaluated for their ability to inhibit superoxide (B77818) formation and lipid peroxidation. tandfonline.comnih.gov At a concentration of 10⁻³ M, most of the tested compounds demonstrated a strong inhibitory effect on superoxide anion, with inhibition rates ranging from 84% to 99%. tandfonline.comnih.gov Their activity against lipid peroxidation was found to be similar to that of the natural antioxidant alpha-tocopherol (B171835) at the same concentration. tandfonline.comnih.gov

In another study, newly synthesized pyridazine-5-carbonitrile and phthalazine derivatives were assessed for their antioxidant potential using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay. ajol.info Several of these compounds displayed good antioxidant activity, with IC₅₀ values comparable to that of ascorbic acid, a well-known antioxidant. ajol.info Specifically, compounds 6f, 6a, and 3c were highlighted as potential lead compounds for the development of new antioxidants. ajol.info The presence of an oxo group and a carboxylate group was suggested to be important for the antioxidant activity of these compounds. ajol.info

Table 2: Antioxidant Activity of Pyridazinone Derivatives

| Derivative Class | Assay | Key Findings | Reference Compound |

|---|---|---|---|

| 2H-pyridazine-3-one analogues | Superoxide anion scavenging | Strong inhibitory effect (84% - 99%) at 10⁻³ M. tandfonline.comnih.gov | N/A |

| 6-chloropyridazine analogues | Lipid peroxidation inhibition | Activity similar to α-tocopherol at 10⁻³ M. tandfonline.comnih.gov | α-tocopherol |

| Pyridazine-5-carbonitrile derivatives (e.g., 3c) | DPPH scavenging | Good antioxidant activity (IC₅₀ = 14.34 µg/mL). ajol.info | Ascorbic acid (IC₅₀ = 12.45 µg/mL) ajol.info |

| Phthalazine derivatives (e.g., 6a, 6f) | DPPH scavenging | Good antioxidant activity (IC₅₀ = 14.23 µg/mL for 6a; 12.68 µg/mL for 6f). ajol.info | Ascorbic acid (IC₅₀ = 12.45 µg/mL) ajol.info |

Herbicidal Applications

The structural framework of pyridazinone is a key feature in a number of agrochemicals, particularly herbicides. researchgate.net These compounds function through various mechanisms of action to control unwanted plant growth. nih.govnih.govacs.org

One class of pyridazinone derivatives acts by inhibiting protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) synthesis. acs.orgacs.org A series of biaryl-pyridazinone/phthalimide derivatives were synthesized and found to exhibit excellent herbicidal activity against a range of broadleaf and grass weeds, including Amaranthus retroflexus, Abutilon theophrasti, and Echinochloa crus-galli. acs.orgacs.org The efficacy of some of these compounds was comparable to the commercial herbicide saflufenacil. acs.org

Another mechanism involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants. nih.gov A series of phenyl-substituted cyclic keto-enols (CKEs) containing a pyridazinone moiety demonstrated high herbicidal efficacy against both grass and broadleaf weeds, causing characteristic bleaching symptoms. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridazinone and phenyl rings were critical for high herbicidal activity. nih.gov

Additionally, α,α,α-trifluoro-m-tolyl pyridazinone derivatives have been synthesized and shown to possess bleaching activities, indicating their potential as herbicides. nih.gov

Table 3: Herbicidal Activity of Pyridazinone Derivatives

| Derivative Class | Mechanism of Action | Target Weeds | Key Findings |

|---|---|---|---|

| Biaryl-pyridazinone/phthalimide derivatives | Protoporphyrinogen Oxidase (PPO) Inhibition acs.orgacs.org | Broadleaf weeds (Amaranthus retroflexus, Abutilon theophrasti) and grass weeds (Echinochloa crus-galli, Digitaria sanguinalis) acs.orgacs.org | Compound 7m showed 90-100% efficacy, comparable to saflufenacil. acs.org |

| Phenyl-substituted Cyclic Keto-Enols (CKEs) with pyridazinone moiety | Acetyl-coenzyme A Carboxylase (ACCase) Inhibition nih.gov | Grass weeds and broadleaf weeds. nih.gov | Methyl groups at specific positions on the pyridazinone ring are critical for high activity. nih.gov |

| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Phytoene desaturase inhibition (bleaching) nih.govresearchgate.net | Barnyardgrass and rape. nih.gov | Exhibited bleaching activities at 10 µg/ml and herbicidal activity at 300 g/ha. nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a crucial negative regulator in several signaling pathways, including the insulin (B600854) signaling pathway. nih.govnih.gov Its inhibition is considered a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. researchgate.netresearchgate.netmdpi.com Pyridazine (B1198779) derivatives are recognized as a class of compounds with significant PTP1B inhibitory activity. researchgate.netnih.gov

The mechanism of action for some pyridazine analogues involves the catalytic oxidation of the PTP1B enzyme. nih.gov These compounds generate hydrogen peroxide, which then oxidizes the active site cysteine residue on the enzyme, leading to its inactivation. nih.gov

In the context of cancer, specifically Chronic Myelogenous Leukemia (CML), PTP1B inhibition has been shown to mediate the ubiquitination and subsequent degradation of the Bcr-Abl oncoprotein. nih.govresearchgate.net This novel mechanism suggests that inhibiting the phosphatase activity of PTP1B destabilizes the Bcr-Abl protein, leading to reduced cell viability and presenting a new therapeutic avenue for CML. nih.govresearchgate.net

The development of uncharged PTP1B inhibitors, such as certain thioxothiazolidinone derivatives, represents a significant step forward, as they offer improved cellular permeability compared to earlier, highly charged inhibitors. nih.gov

Table 4: PTP1B Inhibition by Pyridazinone and Related Derivatives

| Derivative Class | Mechanism of Action | Therapeutic Target/Application | Key Findings |

|---|---|---|---|

| Pyridazine analogues | Catalytic oxidation of the active site cysteine via hydrogen peroxide generation. nih.gov | Type 2 Diabetes, Obesity nih.govresearchgate.net | Leads to enzyme inactivation. nih.gov |

| General PTP1B inhibitors | N/A | Chronic Myelogenous Leukemia (CML) nih.govresearchgate.net | Inhibition of PTP1B leads to the degradation of the Bcr-Abl protein. nih.govresearchgate.net |

| Thioxothiazolidinone derivatives | Competitive inhibition. nih.gov | General cellular PTP function studies. nih.gov | Uncharged nature allows for better cellular permeability. nih.gov |

Anticholinesterase Activity

Inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov The pyridazinone structure has been explored as a scaffold for developing new cholinesterase inhibitors. nih.govnih.gov

A study on new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives found that the compounds exhibited moderate inhibition against both AChE and BChE, with a generally better activity profile against BChE. nih.gov One compound from this series emerged as a promising dual inhibitor, inhibiting AChE by 25.02% and BChE by 51.70% at a concentration of 100 µg/ml. nih.gov

In a different series, 3-amino-6-phenylpyridazines were investigated, building upon the weak AChE-inhibiting activity of the drug minaprine. acs.orgnih.gov This research led to the discovery of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which proved to be a highly potent AChE inhibitor, with an IC₅₀ of 0.12 µM—a 5000-fold increase in potency compared to minaprine. acs.orgnih.gov Structure-activity relationship studies highlighted that a central pyridazine ring and a lipophilic cationic head were critical for high AChE inhibition. acs.orgnih.gov These findings underscore the potential of modifying the pyridazinone core to develop effective agents for neurodegenerative diseases. nih.gov

Table 5: Anticholinesterase Activity of Pyridazinone Derivatives

| Derivative Class | Target Enzyme(s) | Inhibitory Activity | Key Findings |

|---|---|---|---|

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives | AChE and BChE | Compound VI2a showed 25.02% inhibition of AChE and 51.70% inhibition of BChE at 100 µg/ml. nih.gov | Identified a promising dual inhibitor with better activity against BChE. nih.gov |

| 3-amino-6-phenylpyridazines | AChE | Compound 3y had an IC₅₀ of 0.12 µM on purified AChE. acs.orgnih.gov | 5000-fold more potent than minaprine; a lipophilic cationic head is critical for high activity. acs.orgnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design of 6 4 Aminophenyl 2h Pyridazin 3 One Analogues

Correlating Structural Modifications with Biological Activities

The biological activity of 6-(4-aminophenyl)-2H-pyridazin-3-one analogues is intricately linked to the nature and position of various substituents on both the pyridazinone and phenyl rings, as well as modifications to the exocyclic amino group.

Modifications to the pyridazinone heterocycle have profound effects on the biological activity of the resulting compounds. Key positions for substitution include the nitrogen at position 2 (N2) and the carbon at position 5 (C5).

Research on phosphodiesterase 4 (PDE4) inhibitors revealed that the substituent on the N2 position of the pyridazinone ring is critical for affinity. nih.gov A hydrogen bond donor (N-H) at this position was found to be optimal for PDE4B affinity. nih.gov N-methyl derivatives were observed to be up to 2.5-fold less potent than their corresponding N-H analogues. nih.gov Increasing the hydrophobicity by introducing a benzyl (B1604629) group at N2 slightly decreased the inhibitory effect. nih.gov

Substitutions at the C5 and C6 positions of the pyridazinone ring also significantly modulate activity. For instance, the introduction of a methyl group at the C5 position of 6-aryl-4,5-dihydro-3(2H)-pyridazinones, in combination with specific substitutions on the phenyl ring, was associated with potent hypotensive effects, in some cases 40 times more potent than the reference drug dihydralazine. researchgate.netjchemrev.com These 5-methyl substituted derivatives also demonstrated greater antihypertensive activity compared to their 5-H counterparts. researchgate.net Conversely, for quorum-sensing inhibitory (QSI) activity, a hexyl-substituent at C3 was found to be beneficial. researchgate.net

Table 1: Effect of Pyridazinone Ring Substitutions on Biological Activity

| Position | Substituent | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| N2 | -H (Hydrogen) | Optimal for affinity | PDE4B Inhibition | nih.gov |

| N2 | -CH₃ (Methyl) | Up to 2.5-fold less potent than N-H | PDE4B Inhibition | nih.gov |

| N2 | -Bn (Benzyl) | Slightly decreased inhibitory effect | PDE4B Inhibition | nih.gov |

| C5 | -CH₃ (Methyl) | Increased hypotensive and antihypertensive activity | Cardiovascular | researchgate.netjchemrev.com |

| C3 | Hexyl | Beneficial for activity | Quorum-Sensing Inhibition | researchgate.net |

The phenyl ring at the C6 position of the pyridazinone core offers a prime site for modification to fine-tune pharmacological activity. The position and electronic nature of substituents on this ring play a vital role.

Studies have consistently shown that para-substituted derivatives exhibit strong biological effects, particularly on platelet aggregation. researchgate.netjchemrev.com For instance, 6-aryl-4,5-dihydro-3(2H)-pyridazinones with para-substituents on the phenyl ring strongly inhibit collagen-induced and ADP-induced platelet aggregation. researchgate.netjchemrev.com The size of the substituent on the aryl group is a critical factor in this inhibition, suggesting that hydrophobic interactions are involved in the mechanism of action. researchgate.net In the development of antihypertensive agents, derivatives with acetamido or cyano groups in the meta or para position of the phenyl ring were among the most active compounds. researchgate.netjchemrev.com

Conversely, in some contexts, a phenyl ring substituent can be detrimental. For example, a phenyl group at the C4 position of certain dihydropyridazines was found to be harmful to their bacterial quorum-sensing inhibitory (QSI) activity. researchgate.net In the pursuit of Fatty Acid Binding Protein 4 (FABP4) inhibitors, various substitutions were made on the phenyl ring at position 4, including cyano and carbethoxy groups, which were further elaborated to explore the binding pocket. nih.gov

Table 2: Influence of Phenyl Ring Substitutions on Biological Activity

| Position of Substituent | Substituent Type | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Para | General | Strong inhibition of platelet aggregation | Anti-platelet | researchgate.netjchemrev.com |

| Meta or Para | Acetamido or Cyano | Potent hypotensive activity | Antihypertensive | researchgate.netjchemrev.com |

| Para | Size-dependent | Important for inhibition, suggests hydrophobic interaction | Anti-platelet | researchgate.net |

| C4 of Phenyl Ring | -CN, -COOEt | Synthesized for further elaboration | FABP4 Inhibition | nih.gov |

| C4 of Dihydropyridazine | Phenyl | Detrimental to activity | Quorum-Sensing Inhibition | researchgate.net |

The primary amino group on the phenyl ring is a versatile handle for chemical modification, leading to a wide array of derivatives with diverse pharmacological profiles. Common derivatization strategies include acylation to form amides and reaction with aldehydes to form Schiff bases.

The introduction of different substituted amino groups has been shown to enhance the anti-platelet activities of 6-[4-(substituted amino acetamidophenyl)]-3(2H)-pyridazinones. jchemrev.com Similarly, converting the amino group of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone into various substituted acylamino derivatives is a key strategy for improving anti-platelet aggregation activity. researchgate.net

In another synthetic approach, the amino group of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone was used as a starting point to create new heterocyclic systems. nih.govmdpi.com For example, its reaction with semicarbazide (B1199961) hydrochloride yielded a semicarbazone, which was then cyclized to form a selenadiazole derivative. nih.govmdpi.com This selenadiazole was further reacted with aromatic aldehydes to produce a series of Schiff bases (azomethines), which demonstrated significant antimicrobial and antifungal activity. nih.govmdpi.com This highlights that derivatization of the amino group can shift the biological activity of the parent molecule from cardiovascular to antimicrobial.

Table 3: Biological Activities of Amino Group Derivatives

| Derivative Type | Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| Amide | Acylation with substituted amino acetates | Enhanced anti-platelet activity | jchemrev.com |

| Amide | Acylation | Improved anti-platelet aggregation | researchgate.net |

| Schiff Base | Condensation with aromatic aldehydes | Antimicrobial and antifungal activity | nih.govmdpi.com |

| Selenadiazole | Multi-step synthesis via semicarbazone | Intermediate for antimicrobial compounds | nih.govmdpi.com |

Stereochemical Considerations in Activity Modulation

When a chiral center is present in the pyridazinone structure, the stereochemistry of the molecule can have a dramatic impact on its biological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and often exhibit stereoselectivity when interacting with ligands.

A key example is the 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone scaffold, an important intermediate for the cardiotonic agent Levosimendan. researchgate.net The methyl group at the C5 position creates a stereocenter. The specific enantiomer, (R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, is the key intermediate in the synthesis of these agents. lgcstandards.comresearchgate.net

Studies on a series of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as N-formyl peptide receptor (FPR) agonists further underscore the importance of stereochemistry. nih.gov After synthesizing and separating the compounds into pure enantiomers, researchers found that the FPRs generally preferred the R-(-)-forms over the S-(+)-enantiomers. nih.gov Many of these enantiomers were potent agonists, with activity in the sub-micromolar to nanomolar range, demonstrating that receptor binding is highly sensitive to the three-dimensional arrangement of the molecule. nih.gov Elongating the carbon chain at the chiral center was also found to generally increase biological activity, providing further insight into the structural requirements for potent receptor agonism. nih.gov

Comparative Analysis with Structurally Related Pyridazinone Compounds

The pharmacological profile of this compound analogues can be better understood by comparing them with other structurally related heterocyclic compounds. Such analyses help identify the unique contributions of the pyridazinone core to biological activity.